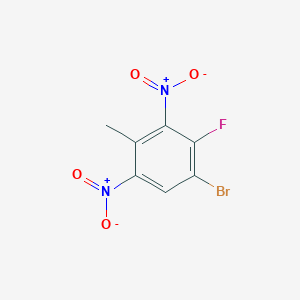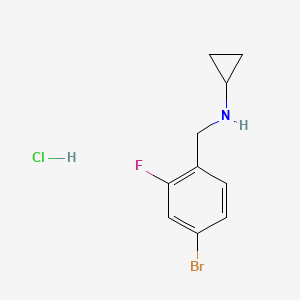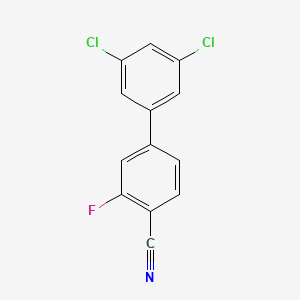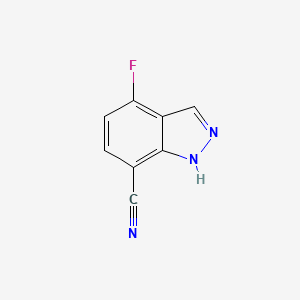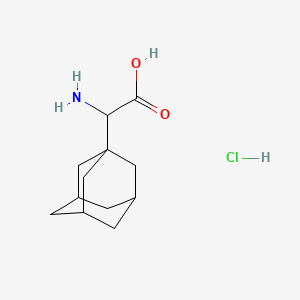
2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Overview
Description
2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride (2-FMC) is an organic compound of the cyclopropanamine class that has been studied for its potential applications in scientific research. It has been used in various experiments to investigate the effects of its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Pharmaceutical Intermediates
This compound is utilized as a chemical intermediate in the synthesis of pharmaceuticals, particularly tryptamine-based drugs. These drugs are significant in the treatment of migraines and cluster headaches due to their ability to modulate serotonin receptors .
Agrochemical Synthesis
The compound serves as a precursor in the creation of agrochemicals. Its structural properties are beneficial in developing compounds that can act as pesticides or herbicides, contributing to crop protection strategies .
Analytical Chemistry
In analytical chemistry, this compound is used to detect sugars and aldehydes. Its reactivity with carbonyl groups allows for the identification of these substances, which is crucial in various analytical procedures .
Antiviral Research
Indole derivatives, which share a similar structural motif with our compound of interest, have shown potential as antiviral agents. They have been tested against a range of viruses, including influenza and Coxsackie B4 virus, indicating the possibility of this compound being used in antiviral research .
Anti-HIV Activity
Similar to other indole derivatives, this compound could be explored for its anti-HIV properties. Indole-based compounds have been synthesized and screened for their ability to inhibit HIV-1 and HIV-2 strains, suggesting a potential application in anti-HIV drug development .
Anticancer Potential
The structural framework of indole is present in many compounds with anticancer activity. By extension, “2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride” could be investigated for its efficacy in cancer treatment protocols, targeting specific pathways involved in tumor growth and metastasis .
Antimicrobial and Antifungal Applications
Indole derivatives are known for their antimicrobial and antifungal activities. This compound, with its indole-like structure, may be useful in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi .
Neuroprotective Effects
Compounds with an indole base structure have been associated with neuroprotective effects. Research into “2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride” could uncover potential applications in protecting neuronal health and treating neurodegenerative diseases .
properties
IUPAC Name |
2-(4-fluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-10(6-9(10)12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDSKWGVLWVSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1447482.png)
![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)
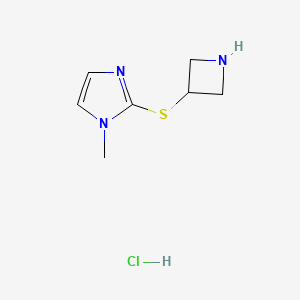
![3-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447490.png)
![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)


